N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide
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Overview
Description
N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a benzyl group, a mercapto group, and a benzenesulfonamide group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by further functionalization. One common method involves the reaction of 4-benzyl-5-mercapto-4H-1,2,4-triazole with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The presence of the triazole ring and the mercapto group may play a crucial role in its biological activity by facilitating binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)naphthalen-2-ol
- 4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-phenol
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 2-(5-Mercapto-4H-1,2,4-triazol-3-yl)-phenol
Uniqueness
N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is unique due to the presence of both the benzyl and benzenesulfonamide groups, which may enhance its biological activity and specificity compared to other triazole derivatives. The combination of these functional groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H18N4O2S2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[4-(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H18N4O2S2/c26-29(27,19-9-5-2-6-10-19)24-18-13-11-17(12-14-18)20-22-23-21(28)25(20)15-16-7-3-1-4-8-16/h1-14,24H,15H2,(H,23,28) |
InChI Key |
HHESKUPRDSNTPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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